

Spectroscopic and Methodological Profile of Boc-D-Lys(Z)-OH: A Technical Guide

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Compound of Interest

Compound Name: Boc-D-Lys(Z)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and relevant experimental protocols for the protected amino acid **Boc-D-Lys(Z)-OH** (N α -tert-Butoxycarbonyl-N ϵ -benzyloxycarbonyl-D-lysine). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics, standardized protocols for data acquisition, and a workflow for its application in peptide synthesis.

Spectroscopic Data

The spectroscopic data for **Boc-D-Lys(Z)-OH** is fundamental for its characterization and quality control. While comprehensive, high-resolution spectral datasets are not always publicly accessible, the following tables summarize the available and expected spectroscopic information. It is important to note that the spectroscopic data for the D- and L-isomers (Boc-L-Lys(Z)-OH) are expected to be identical. The data presented here is for the L-isomer, obtained from available sources.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following data was reported for a 400 MHz spectrum of Boc-L-Lys(Z)-OH in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|---|
| 12.6 | s | -COOH |
| 7.55 | d | NH (α -Boc) |
| 7.36 | m | Aromatic (Z-group) |
| 7.33 | m | Aromatic (Z-group) |
| 6.78 | t | NH (ϵ -Z) |
| 5.03 | s | -CH ₂ - (Z-group) |
| 3.91 | m | α -CH |
| 2.89 | q | ϵ -CH ₂ |
| 1.66 | m | β -CH ₂ |
| 1.57 | m | δ -CH ₂ |
| 1.37 | s | -C(CH ₃) ₃ (Boc) |
| 1.29 | m | γ -CH ₂ |

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Data

The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. While a specific public domain peak list for **Boc-D-Lys(Z)-OH** is not readily available, the expected chemical shift ranges for the key carbon atoms are provided below based on the analysis of similar protected amino acids.

| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|-------------------------------------|
| -COOH | 173-176 |
| C=O (Boc) | 155-157 |
| C=O (Z) | 156-158 |
| Aromatic (Z-group) | 127-138 |
| -C(CH ₃) ₃ (Boc) | 78-80 |
| -CH ₂ - (Z-group) | 65-67 |
| α-CH | 53-56 |
| ε-CH ₂ | 39-42 |
| Lysine side chain (-CH ₂ -) | 22-32 |
| -C(CH ₃) ₃ (Boc) | 28-29 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a detailed peak list for **Boc-D-Lys(Z)-OH** is not publicly available, the characteristic absorption bands for its key functional groups are well-established.

| Wavenumber (cm ⁻¹) | Functional Group | Description |
|--------------------------------|------------------|--|
| ~3300 | N-H | Amide N-H stretching |
| 3000-2850 | C-H | Alkane C-H stretching |
| ~1700 | C=O | Carbonyl stretching (acid and carbamates) |
| ~1520 | N-H | Amide II N-H bending |
| ~1250 | C-O | C-O stretching (carbamates) |
| ~740 and ~700 | C-H | Aromatic C-H bending (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **Boc-D-Lys(Z)-OH**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. 1H NMR Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

3. ^{13}C NMR Data Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz 1H frequency).

- Temperature: 298 K.
- Pulse Sequence: Standard proton-decoupled pulse sequence.
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (e.g., DMSO- d_6 at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Boc-D-Lys(Z)-OH** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Application in Peptide Synthesis: A Workflow

Boc-D-Lys(Z)-OH is a key reagent in solid-phase peptide synthesis (SPPS), where the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Z) allow for selective deprotection and chain elongation. The following diagram illustrates a typical workflow for the incorporation of a **Boc-D-Lys(Z)-OH** residue into a peptide chain.



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